N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide
CAS No.: 1358416-60-0
Cat. No.: VC5598418
Molecular Formula: C25H21FN2O3
Molecular Weight: 416.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358416-60-0 |
|---|---|
| Molecular Formula | C25H21FN2O3 |
| Molecular Weight | 416.452 |
| IUPAC Name | N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-4-8-18(26)9-5-16)28-22-13-10-19(14-21(22)24)27-25(29)17-6-11-20(30-2)12-7-17/h4-15H,3H2,1-2H3,(H,27,29) |
| Standard InChI Key | NUCRYGUYTUHTLE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a quinoline backbone substituted at three positions:
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4-Ethoxy group: An ethoxy (–OCH₂CH₃) moiety attached to the fourth position of the quinoline ring.
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2-(4-Fluorophenyl) group: A para-fluorinated phenyl ring bonded to the second position.
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6-4-Methoxybenzamide: A benzamide group with a methoxy (–OCH₃) substituent at the para position, linked via an amide bond to the sixth position of the quinoline .
The molecular formula is C₂₅H₂₁FN₂O₃, with a molecular weight of 416.45 g/mol. The SMILES notation for the compound is:
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC)C4=CC=C(C=C4)F .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₁FN₂O₃ |
| Molecular Weight | 416.45 g/mol |
| logP (Predicted) | ~5.2 (estimated from analogs) |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | ~70 Ų |
Stereochemical Considerations
The compound is achiral due to the absence of stereogenic centers, as confirmed by structural analogs such as N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]propanamide .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol exists for this compound, routes for analogous quinolines suggest a multi-step approach:
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Quinoline Core Formation: The Skraup or Pfitzinger reaction could generate the quinoline scaffold with a hydroxyl group at position 4 .
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Ethoxy Introduction: Alkylation of the 4-hydroxy intermediate with ethyl bromide in the presence of a base .
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2-(4-Fluorophenyl) Attachment: Suzuki-Miyaura cross-coupling using a 4-fluorophenylboronic acid and palladium catalyst .
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6-Position Amidation: Reaction of the 6-aminoquinoline intermediate with 4-methoxybenzoyl chloride under Schotten-Baumann conditions .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | 4-Hydroxyquinoline | Glycerol, sulfuric acid |
| 2 | 4-Ethoxyquinoline | Ethyl bromide, K₂CO₃ |
| 3 | 2-(4-Fluorophenyl)quinoline | Pd(PPh₃)₄, Na₂CO₃, DME |
| 4 | Final Amidation | 4-Methoxybenzoyl chloride, pyridine |
Analytical Characterization
Hypothetical characterization data, extrapolated from analogs :
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=8 Hz, 1H, quinoline-H), 7.92–7.20 (m, aromatic H), 4.15 (q, OCH₂CH₃), 3.89 (s, OCH₃).
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MS (ESI+): m/z 417.2 [M+H]⁺.
Physicochemical Properties
Solubility and Partitioning
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logP: Estimated at ~5.2, indicating moderate lipophilicity suitable for membrane permeability .
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Aqueous Solubility: Predicted to be low (<0.1 mg/mL) due to the aromatic bulk and nonpolar substituents .
Stability Profile
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Photostability: Likely stable under ambient light, as seen in fluorinated quinolines .
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Thermal Stability: Decomposition expected above 250°C, consistent with benzamide-containing compounds .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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4-Ethoxy vs. 4-Methoxy: Ethoxy’s larger size may increase hydrophobic interactions but reduce metabolic stability compared to methoxy .
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Fluorophenyl Substitution: Enhances binding affinity to aromatic residues in enzyme active sites .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| P280 | Wear gloves/protective clothing |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count.
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In Vitro Screening: Evaluate anticancer activity against NCI-60 cell lines.
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ADMET Profiling: Assess metabolic stability in liver microsomes.
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